molecular formula C4H5NO B1602759 Furan-3-amine CAS No. 29212-69-9

Furan-3-amine

Cat. No.: B1602759
CAS No.: 29212-69-9
M. Wt: 83.09 g/mol
InChI Key: MUGLENOZWVKNRY-UHFFFAOYSA-N
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Description

Furan-3-amine is an organic compound belonging to the class of heterocyclic amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, with an amino group (-NH2) attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-3-amine can be synthesized through several methods. One common approach involves the reaction of furan with ammonia in the presence of a catalyst. Another method includes the reduction of nitrofurans, where the nitro group is reduced to an amino group. Additionally, the reaction of furan-3-carboxylic acid with ammonia under high temperature and pressure can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of nitrofurans. This process is efficient and scalable, making it suitable for large-scale production. The reaction conditions often include the use of a metal catalyst such as palladium or platinum, and the process is carried out under high pressure and temperature to ensure complete reduction of the nitro group to an amino group .

Chemical Reactions Analysis

Types of Reactions

Furan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furan-3-amine in biological systems involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: Another five-membered heterocyclic compound with a nitrogen atom.

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Thiophene: A sulfur-containing analog of furan.

Uniqueness

Furan-3-amine is unique due to the presence of both an oxygen atom in the ring and an amino group. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of the amino group enhances its potential for forming hydrogen bonds, which is crucial for its biological activity .

Properties

IUPAC Name

furan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-4-1-2-6-3-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGLENOZWVKNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601511
Record name Furan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29212-69-9
Record name 3-Furanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29212-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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